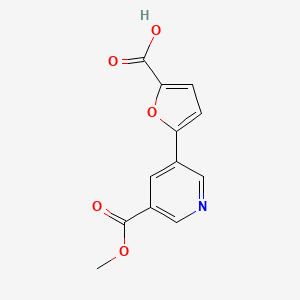
5-(5-(Methoxycarbonyl)pyridin-3-yl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-(Methoxycarbonyl)pyridin-3-yl)furan-2-carboxylic acid is a complex organic compound characterized by its fused furan and pyridine rings, along with a methoxycarbonyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-(methoxycarbonyl)pyridin-3-ylboronic acid and furan-2-carboxylic acid.
Coupling Reaction: A Suzuki-Miyaura cross-coupling reaction is often employed to form the carbon-carbon bond between the boronic acid and the carboxylic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, a base (such as sodium carbonate), and a solvent (like water or ethanol) under reflux conditions.
Industrial Production Methods:
Scale-Up: The reaction is scaled up using industrial reactors, ensuring precise control over temperature, pressure, and reaction time to maximize yield and purity.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid.
Reduction: The pyridine ring can be reduced to form a pyridine derivative.
Substitution: The methoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid
Reduction: Pyridine derivatives
Substitution: Various substituted pyridine and furan derivatives
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves binding to enzymes or receptors, leading to a cascade of biological responses.
Comparison with Similar Compounds
5-(Methoxycarbonyl)picolinic acid
5-(Methoxycarbonyl)pyridin-3-ylboronic acid
Furan-2-carboxylic acid
Properties
CAS No. |
893729-76-5 |
|---|---|
Molecular Formula |
C12H9NO5 |
Molecular Weight |
247.20 g/mol |
IUPAC Name |
5-(5-methoxycarbonylpyridin-3-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C12H9NO5/c1-17-12(16)8-4-7(5-13-6-8)9-2-3-10(18-9)11(14)15/h2-6H,1H3,(H,14,15) |
InChI Key |
ITHAARFXIXIFLB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















